A Comprehensive Technical Guide to 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride: A Keystone Reagent in Modern Drug Discovery
A Comprehensive Technical Guide to 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride: A Keystone Reagent in Modern Drug Discovery
This technical guide provides an in-depth exploration of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, a pivotal reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physical properties, synthesis, and critical applications, underscoring its significance in medicinal chemistry.
Introduction: The Strategic Importance of the Thiomorpholine S,S-Dioxide Scaffold
In the landscape of drug design, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile. The thiomorpholine S,S-dioxide scaffold has emerged as a valuable component in medicinal chemistry. The introduction of a sulfonyl group can enhance metabolic stability, modulate solubility, and provide additional hydrogen bond acceptors, all of which are critical for optimizing drug-like properties.[1][2] 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride serves as a highly effective reagent for introducing this desirable scaffold, making it a cornerstone in the synthesis of novel therapeutic agents.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical characteristics of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄H₈ClNO₄S₂[3][4] |
| Molecular Weight | 233.68 g/mol [4] |
| Appearance | Yellow Powder Solid[5][6] |
| CAS Number | 1154974-57-8[3][4] |
| SMILES | ClS(=O)(=O)N1CCS(=O)(=O)CC1[4] |
These properties, including its molecular structure and weight, are fundamental for reaction stoichiometry and analytical characterization.
Synthesis: A Reliable Pathway to a Key Intermediate
The preparation of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride involves a two-step process starting from thiomorpholine. This protocol is designed to be both efficient and scalable for laboratory settings.
Synthetic Workflow Diagram
Caption: Synthetic pathway to 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride.
Detailed Experimental Protocol
Step 1: Oxidation of Thiomorpholine to 1,1-Dioxothiomorpholine
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Dissolve thiomorpholine in a suitable solvent such as methanol.
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Add a catalytic amount of a tungstate salt.
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Slowly add an oxidizing agent, like hydrogen peroxide, while maintaining a low temperature to control the exothermic reaction.
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The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
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Upon completion, the product, 1,1-dioxothiomorpholine (also known as thiomorpholine 1,1-dioxide), is isolated.[7]
Expertise & Experience: The catalytic use of tungstate is key for an efficient and clean oxidation of the sulfide to the sulfone. Careful temperature control is paramount to prevent over-oxidation and ensure safety.
Step 2: Sulfonylation of 1,1-Dioxothiomorpholine
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The 1,1-dioxothiomorpholine is dissolved in an aprotic solvent, for instance, dichloromethane, in the presence of a non-nucleophilic base (e.g., triethylamine).
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The mixture is cooled, and sulfuryl chloride is added dropwise.
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The reaction is allowed to proceed to completion.
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Work-up involves washing with aqueous solutions to remove salts and impurities, followed by drying and concentration of the organic phase.
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The crude product is then purified, typically by recrystallization, to yield the final 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride.
Trustworthiness: Each step of this protocol should be monitored for completion to ensure high yield and purity of the final product. The identity and purity of the synthesized compound should be confirmed using analytical methods such as NMR, Mass Spectrometry, and melting point analysis.
Reactivity and Applications in Drug Design
The utility of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride lies in the reactivity of its sulfonyl chloride group. This electrophilic center readily reacts with nucleophiles, making it an excellent reagent for constructing more complex molecules.
Reaction with Nucleophiles: Building Blocks for Discovery
Caption: Key reactions of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride.
The primary application of this reagent is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a common feature in a vast number of approved drugs.[1] Similarly, its reaction with alcohols yields sulfonate esters, which can also be valuable intermediates or final products.
The incorporation of the 1,1-dioxothiomorpholine moiety can lead to compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[2]
Safety and Handling
1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[5] It is also moisture-sensitive.[6] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or a chemical fume hood.[5][6] Store in a dry, cool, and well-ventilated place in a tightly closed container.[6]
Conclusion
1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is a versatile and valuable reagent in the field of drug discovery. Its ability to efficiently introduce the metabolically robust and pharmacologically significant thiomorpholine S,S-dioxide scaffold makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, will enable researchers to fully harness its potential in the development of the next generation of therapeutics.
References
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Molbase. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8. [Link]
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ECHA. 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride — Chemical Substance Information. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75467773, 1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride. [Link]
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ResearchGate. One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones | Request PDF. [Link]
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